
2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one, also known as MNTB, is a heterocyclic compound that has been widely studied in scientific research due to its potential therapeutic applications. MNTB belongs to the thiazole family of compounds and has a unique chemical structure that has attracted the attention of researchers in various fields.
作用機序
The mechanism of action of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress, and inhibition of inflammation. This compound has also been shown to have antimicrobial properties against various pathogens, including bacteria and fungi.
実験室実験の利点と制限
One advantage of using 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its relatively simple synthesis method and high purity. This compound is also stable under normal laboratory conditions and has a long shelf life. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments. This compound also has limited bioavailability in vivo, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the optimization of this compound for specific therapeutic applications, such as cancer treatment or neuroprotection. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, more research is needed to evaluate the safety and efficacy of this compound in vivo, which will be essential for its potential clinical applications.
合成法
The synthesis of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with 2-nitrobenzaldehyde in the presence of methyl iodide. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified using column chromatography. The synthesis of this compound is relatively straightforward and has been optimized in recent years to improve yield and purity.
科学的研究の応用
2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antimicrobial properties against various pathogens.
特性
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(2-nitrophenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c1-17-11-12-8(10(14)18-11)6-7-4-2-3-5-9(7)13(15)16/h2-6H,1H3/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJGWRWTOGVHOS-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
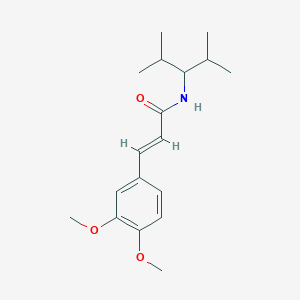
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
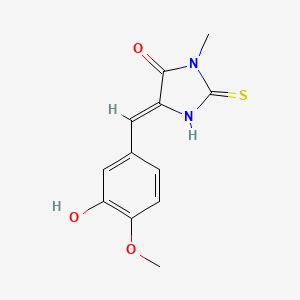
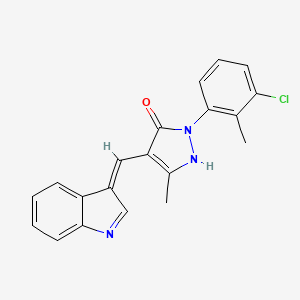
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)

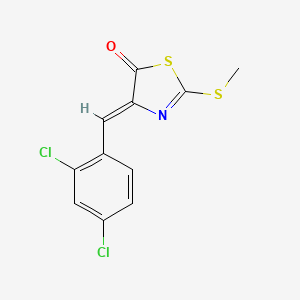
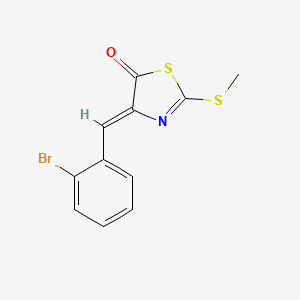
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)
